molecular formula C13H15BrN2OS B11687674 2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B11687674
M. Wt: 327.24 g/mol
InChI Key: PCLLTHKLTLUJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and a pentylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with pentylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfur atom in the pentylsulfanyl group can be oxidized to sulfoxides or sulfones.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization reactions or be opened under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Cyclization: Dehydrating agents like POCl3 are commonly used.

Major Products

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products include sulfoxides and sulfones.

    Cyclization: Products include various heterocyclic compounds depending on the reaction conditions.

Scientific Research Applications

2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used as a probe to study various biological processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole depends on its application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.

    Electronic Properties: Its mechanism in electronic devices involves the transfer of electrons through the oxadiazole ring, which acts as an electron-transporting unit.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the pentylsulfanyl group imparts specific electronic properties that can be exploited in materials science.

Properties

Molecular Formula

C13H15BrN2OS

Molecular Weight

327.24 g/mol

IUPAC Name

2-(4-bromophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H15BrN2OS/c1-2-3-4-9-18-13-16-15-12(17-13)10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

PCLLTHKLTLUJQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NN=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.